3-Hydroxy-4-(2-oxo-2-phenylmethoxyethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester
Description
Systematic IUPAC Nomenclature and Molecular Formula Breakdown
The IUPAC name of this compound is derived from its pyrrolidine core, a five-membered saturated heterocycle containing one nitrogen atom. Key substituents are positioned at the 1-, 3-, and 4-positions of the ring:
- 1-position : A tert-butoxycarbonyl group (Boc), forming a carboxylic acid ester.
- 3-position : A hydroxyl (-OH) group.
- 4-position : A 2-oxo-2-phenylmethoxyethyl side chain.
The full systematic name reflects these substituents in descending order of priority:
- The parent structure is pyrrolidine (azolidine).
- The 1-carboxylic acid tert-butyl ester designation indicates the Boc-protected carboxylic acid at position 1.
- The 3-hydroxy modifier specifies the hydroxyl group at position 3.
- The 4-(2-oxo-2-phenylmethoxyethyl) group describes a two-carbon ethyl chain attached to position 4, with a ketone (oxo) and phenylmethoxy (benzyloxy) group on the second carbon.
Molecular Formula :
Breaking down the substituents:
- Pyrrolidine core: C₄H₉N
- tert-Butyl ester (Boc): C₅H₉O₂
- 3-hydroxy group: O
- 4-(2-oxo-2-phenylmethoxyethyl): C₁₀H₁₁O₃
Combining these, the molecular formula is C₁₉H₂₅NO₆ .
Three-Dimensional Conformational Analysis Using Computational Chemistry
Computational studies using density functional theory (DFT) and molecular mechanics reveal critical insights into the compound’s preferred conformations. The pyrrolidine ring adopts a half-chair conformation , minimizing steric strain between substituents. Key findings include:
- The tert-butyl ester at position 1 projects axially, reducing steric clashes with the 4-position side chain .
- The 3-hydroxy group forms an intramolecular hydrogen bond with the carbonyl oxygen of the 4-position ketone, stabilizing the molecule in a pseudo-cyclic arrangement .
- The phenylmethoxy group at position 4 exhibits free rotation around the C-O bond, but steric hindrance from the adjacent ketone limits its conformational flexibility .
Table 1 : Key Bond Lengths and Angles from DFT Optimization
| Parameter | Value (Å or °) |
|---|---|
| C1-N (pyrrolidine) | 1.47 Å |
| C3-O (hydroxyl) | 1.42 Å |
| C4-C (ketone) | 1.21 Å |
| O-C (phenylmethoxy) | 1.36 Å |
| N-C1-C2-C3 dihedral angle | 152° |
Stereochemical Features and Chiral Center Configuration
The compound contains two chiral centers at positions 3 and 4 of the pyrrolidine ring. The configuration of these centers determines its biological activity and synthetic utility:
- C3 (3-hydroxy) : The hydroxyl group adopts an R configuration, as evidenced by X-ray crystallography of analogous compounds .
- C4 (4-substituent) : The 2-oxo-2-phenylmethoxyethyl group induces an S configuration due to the Cahn-Ingold-Prelog priority rules.
Stereochemical Stability :
The tert-butyl ester at position 1 restricts ring puckering, locking the chiral centers into a rigid conformation. This rigidity enhances enantiomeric purity during synthesis, as observed in related pyrrolidine derivatives .
Comparative Structural Relationship to Pyrrolidinecarboxylate Derivatives
The structural features of this compound align with broader trends in pyrrolidinecarboxylate chemistry:
Table 2 : Structural Comparison with Analogous Pyrrolidine Derivatives
Key Observations :
- Functional Group Diversity : The tert-butyl ester and phenylmethoxy groups in the target compound contrast with the carboxylic acid or diketone moieties in analogues, altering solubility and reactivity .
- Stereochemical Complexity : Unlike achiral derivatives like 3-hydroxyproline , the target compound’s dual chiral centers enable precise interactions with biological targets, akin to enzyme inhibitors described in patent literature .
- Synthetic Utility : The Boc-protected nitrogen and hydroxy group facilitate selective functionalization, a trait shared with intermediates used in kinase inhibitor synthesis .
Properties
Molecular Formula |
C18H25NO5 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-4-(2-oxo-2-phenylmethoxyethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-10-14(15(20)11-19)9-16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3 |
InChI Key |
USLMVPSIISFPJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
-
- Pyrrolidine derivative (e.g., N-Boc-protected pyrrolidine)
- Phenylmethoxyethyl ketone
- Tert-butyl alcohol
-
- The pyrrolidine derivative is reacted with phenylmethoxyethyl ketone in the presence of an acid catalyst.
- Following the acylation, tert-butyl alcohol is added to form the tert-butyl ester through a standard esterification reaction.
-
- Typical yields range from 70% to 85%, with high purity (>95%) achieved through recrystallization or chromatography.
Synthesis via Multi-Step Process
Another effective method involves a multi-step process that incorporates various reagents and conditions to achieve the desired compound.
Detailed Steps
-
- Combine N-Boc-4-oxo-L-proline with cysteamine hydrochloride in an aqueous solution of formaldehyde.
- Control the temperature between -10°C to 0°C during the reaction to maintain stability.
-
- After completion, extract the organic phase using ethyl acetate.
- Wash with brine and dry over anhydrous magnesium sulfate.
- Concentrate under reduced pressure to obtain crude product.
Comparative Analysis of Methods
The following table summarizes key aspects of the different methods discussed:
| Method | Yield (%) | Purity (%) | Key Reagents | Conditions |
|---|---|---|---|---|
| Acylation + Esterification | 70-85 | >95 | N-Boc pyrrolidine, phenylmethoxyethyl ketone, tert-butyl alcohol | Acid catalyst, room temperature |
| Multi-Step Process | ~85 | High | N-Boc-4-oxo-L-proline, cysteamine hydrochloride, formaldehyde | Controlled temperature (-10°C to 0°C) |
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(2-oxo-2-phenylmethoxyethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alcohols, amines
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of new esters or amides
Scientific Research Applications
3-Hydroxy-4-(2-oxo-2-phenylmethoxyethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study enzyme interactions and metabolic pathways.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(2-oxo-2-phenylmethoxyethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then interact with biological targets.
Comparison with Similar Compounds
Structural Features
Key structural differences among tert-butyl ester-functionalized pyrrolidine derivatives include:
Data Tables
Table 1: Physical-Chemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 333.38 | 2.5 | <1 |
| (S)-4-Oxo-2-(thiazolidine-3-carbonyl)... | 300.37 | 1.8 | 3–5 |
| 3-Azido-4-methoxy... | 242.27 | 1.2 | 10–15 |
| 3-(Quinoxalin-2-yloxy)... | 315.37 | 3.0 | <1 |
Biological Activity
3-Hydroxy-4-(2-oxo-2-phenylmethoxyethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester, often referred to as M4, is a compound of significant interest in pharmacological research due to its potential neuroprotective properties. This article reviews the biological activity of M4, focusing on its mechanisms of action, effects on cellular models, and relevant case studies.
Chemical Structure and Properties
M4 is characterized by its pyrrolidine backbone and various functional groups that contribute to its biological activity. The molecular formula is CHNO, and it has a molecular weight of approximately 305.36 g/mol. The compound features a tert-butyl ester group, which enhances its lipophilicity and bioavailability.
Inhibition of Amyloid Beta Aggregation
M4 has been shown to act as both a β-secretase inhibitor and an acetylcholinesterase inhibitor. These activities are crucial in preventing the aggregation of amyloid beta peptides (Aβ), which are implicated in the pathogenesis of Alzheimer's disease. In vitro studies demonstrated that M4 reduced Aβ-induced cytotoxicity in astrocytes, suggesting a protective effect against neurodegeneration .
Modulation of Oxidative Stress
The compound also exhibits antioxidant properties. In a study involving scopolamine-induced oxidative stress in rats, M4 treatment resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating reduced oxidative damage . This finding supports the hypothesis that M4 can mitigate oxidative stress-related neuronal injury.
Biological Activity Data
In Vitro Studies
In vitro experiments revealed that astrocytes treated with Aβ showed a significant decrease in cell viability (43.78 ± 7.17%). However, when co-treated with M4, cell viability improved to 62.98 ± 4.92%. This suggests that M4 may confer protective effects against Aβ toxicity .
In Vivo Studies
In vivo assessments using a scopolamine model indicated that while M4 exhibited some protective effects against oxidative stress, it did not significantly outperform established treatments like galantamine. This outcome raises questions about the bioavailability and efficacy of M4 in central nervous system applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
